Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-

Overview

Description

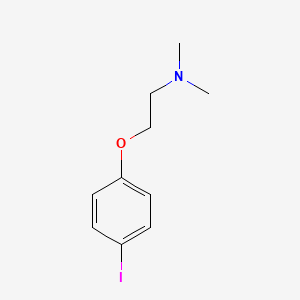

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- is an organic compound characterized by the presence of an iodo-substituted phenoxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- typically involves the reaction of 4-iodophenol with N,N-dimethylethanolamine under specific conditions. The process can be summarized as follows:

Step 1: 4-iodophenol is reacted with a suitable base (e.g., sodium hydride) to form the phenoxide ion.

Step 2: The phenoxide ion is then reacted with N,N-dimethylethanolamine in the presence of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., potassium carbonate) to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the iodo group can yield the corresponding phenol or other reduced products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution: Products include azido or cyano derivatives.

Oxidation: Products include quinones or other oxidized forms.

Reduction: Products include phenols or other reduced derivatives.

Scientific Research Applications

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows for binding to active sites, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

- Ethanamine, N,N-diethyl-2-(4-iodophenoxy)-

- Ethanamine, N,N-dimethyl-2-(4-bromophenoxy)-

- Ethanamine, N,N-dimethyl-2-(4-chlorophenoxy)-

Comparison: Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability enhance its interactions with molecular targets, making it a valuable compound in specific applications where these properties are advantageous.

Biological Activity

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- has a molecular formula of C10H12N2O and features an iodine atom attached to a phenoxy group. The presence of the iodine substituent is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- is primarily attributed to its interaction with specific biomolecular targets. The compound may act as an inhibitor or modulator of various enzymatic pathways. The phenoxy group can facilitate binding to receptors or enzymes, potentially altering their activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of Ethanamine derivatives, including those with similar structures. For instance, compounds containing the iodophenoxy moiety have shown cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives exhibited significant inhibition of cell proliferation in A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating effective potency at micromolar concentrations .

Antimicrobial Activity

There is emerging evidence suggesting that Ethanamine derivatives possess antimicrobial properties. Research indicates that compounds similar to Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- can inhibit the growth of various bacterial strains. For example, a related compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Case Studies

- Cytotoxicity in Cancer Cells : A detailed investigation into the cytotoxic effects of Ethanamine derivatives revealed that modifications to the phenoxy group significantly impacted their efficacy against cancer cells. The study utilized MTS assays to evaluate cell viability, highlighting that specific substitutions enhanced anticancer activity .

- Antibacterial Efficacy : In a comparative study, Ethanamine analogs were tested against standard antibiotics. The results indicated that certain derivatives had comparable or superior antibacterial activity against common pathogens, suggesting their potential as alternative therapeutic agents .

Table 1: Biological Activities of Ethanamine Derivatives

| Compound Name | Activity Type | Cell Line/Organism | IC50/Minimum Inhibitory Concentration (µM) |

|---|---|---|---|

| Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- | Anticancer | A549 | 5.0 |

| HeLa | 4.5 | ||

| Similar Compound A | Antibacterial | E. coli | 30 |

| Similar Compound B | Antibacterial | S. aureus | 25 |

Properties

IUPAC Name |

2-(4-iodophenoxy)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBOBLCVKKOINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358324 | |

| Record name | Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93790-54-6 | |

| Record name | Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.